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2-(3-chloro-4-ethoxyphenyl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Antiproliferative Activity A549 Lung Cancer

Researchers often face gaps in SAR data due to a lack of well-defined, structurally novel building blocks. This compound directly addresses the need for a distinct pyrazolo[1,5-a]pyrazin-4(5H)-one core for probing biological activity. - **Key SAR Value:** The unique 3-chloro-4-ethoxyphenyl at position 2 and 4-chlorobenzyl at position 5 pattern enables systematic exploration of PI3K/mGluR activity drivers. - **Analytical Utility:** A confirmed InChI Key and high purity make it ideal as a system suitability standard (HPLC, LC-MS, NMR). - **Supply Reliability:** Sourced to ensure batch-to-batch consistency for long-term drug discovery programs.

Molecular Formula C21H17Cl2N3O2
Molecular Weight 414.29
CAS No. 1359215-27-2
Cat. No. B2816463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-chloro-4-ethoxyphenyl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
CAS1359215-27-2
Molecular FormulaC21H17Cl2N3O2
Molecular Weight414.29
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)Cl)Cl
InChIInChI=1S/C21H17Cl2N3O2/c1-2-28-20-8-5-15(11-17(20)23)18-12-19-21(27)25(9-10-26(19)24-18)13-14-3-6-16(22)7-4-14/h3-12H,2,13H2,1H3
InChIKeyZKXDYFNPAFZQBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Chloro-4-ethoxyphenyl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one – Identity & Procurement Baseline


2-(3-Chloro-4-ethoxyphenyl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1359215-27-2) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a 3-chloro-4-ethoxyphenyl group at the 2-position and a 4-chlorobenzyl group at the 5-position . The compound has a molecular formula of C21H17Cl2N3O2, a molecular weight of approximately 414.29 g/mol , and a computed XLogP3 value of 4.7 [1]. This scaffold has been explored across multiple therapeutic areas, including anti-cancer agents targeting the PI3K pathway [2] and CNS-penetrant mGluR modulators [3]. However, a comprehensive search of primary research papers, patents, and authoritative databases (PubChem, PubMed, SciFinder, ChEMBL) as of April 2026 failed to locate any peer-reviewed publication, patent, or bioassay record that reports quantitative biological, pharmacological, or physicochemical data specifically for the compound bearing CAS 1359215-27-2.

Uncharacterized pyrazolo[1,5-a]pyrazin-4(5H)-one probe
Suitable for SAR exploration; no biological activity data reported
Computed physicochemical properties only; no experimental validation
Class-level scaffold utility in kinase and CNS target design

No Interchangeability Evidence for 2-(3-Chloro-4-ethoxyphenyl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one


Within the pyrazolo[1,5-a]pyrazin-4(5H)-one chemical class, subtle variations in substitution pattern are known to profoundly alter biological activity. For example, in the 2025 PI3K-focused study, closely related analogs exhibited IC50 values ranging from 7.01 µM to >50 µM against A549 cells, and only specific substitution patterns (compounds 21 and 26–28) significantly reduced PI3K protein levels [1]. Similarly, in the mGluR2 NAM series, minor structural modifications produced dramatic shifts in potency, selectivity, and central nervous system penetration [2]. These class-level observations demonstrate that the specific combination of a 3-chloro-4-ethoxyphenyl moiety at position 2 and a 4-chlorobenzyl group at position 5 cannot be assumed to behave identically to other in-class compounds. Until direct comparative data become available for CAS 1359215-27-2, any claim of interchangeability with analogs such as the 3,4-dimethoxyphenyl or 3,4-dimethylphenyl variants would be scientifically unjustified.

PI3K pathway response Substitution changes caused >7-fold IC50 shifts in class analogs; activity may not transfer
CNS penetration Minor structural changes altered CNS penetration in mGluR2 series; profile may differ
Interchangeability No direct comparative data exist for this substitution pattern; functional equivalence may not be assumed

Differentiation Evidence for 2-(3-Chloro-4-ethoxyphenyl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one


Antiproliferative Activity in A549 Cells – Data Not Available

No peer-reviewed study has reported IC50 values for CAS 1359215-27-2 against A549 or any other cancer cell line. By contrast, the structurally related compound 27 (bearing a different substitution pattern) exhibited an IC50 of 8.19 µM, and compound 28 showed an IC50 of 7.01 µM against A549 cells in the same assay [1]. Direct quantitative comparison with these analogs is currently impossible.

A549 Antiproliferative
Data Not Available
No IC50 data reported
Cell-model endpoint context not established
Analog IC50 range: 7–8 µM (compounds 27/28)
Antiproliferative Activity A549 Lung Cancer Pyrazolo[1,5-a]pyrazin-4(5H)-one

PI3K Protein Modulation in A549 Cells – Data Not Available

No data exist on the effect of CAS 1359215-27-2 on PI3K protein levels. In the 2025 study, structurally related compounds 21 and 26–28 significantly reduced PI3K protein expression in A549 cells, as measured by western blot [1]. Without analogous quantitative data for the target compound, its potential as a PI3K pathway modulator remains entirely uncharacterized.

PI3K Protein Modulation
Data Not Available
No western blot data
Pathway modulation evidence absent
Class analogs showed significant reduction
PI3K Protein Level A549 Western Blot

Physicochemical Comparison: Computed Values Only

The closest commercially available structural analog with the same core scaffold (4-chlorobenzyl group at position 5) is 5-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one. However, no experimental physicochemical or biological data are available for either compound. The target compound has a computed XLogP3 of 4.7 and a topological polar surface area (TPSA) of 47.4 Ų [1], while the dimethoxy analog is expected to differ in lipophilicity and hydrogen-bonding capacity due to the ethoxy-to-methoxy substitution and chloro-to-hydrogen replacement. These computed parameters suggest potential differences in membrane permeability and oral absorption, but no experimental validation exists.

Computed Physicochemical
Class-level
XLogP3 4.7 vs dimethoxy analog (unknown)
Computed differentiation only; no experimental validation
TPSA 47.4 Ų suggests moderate permeability potential
XLogP3 Topological Polar Surface Area Lipophilicity Drug-likeness

Research Applications for 2-(3-Chloro-4-ethoxyphenyl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one


SAR Exploration of Pyrazolo[1,5-a]pyrazin-4(5H)-one Core

The compound serves as a building block for systematic structure–activity relationship (SAR) studies around the pyrazolo[1,5-a]pyrazin-4(5H)-one core. Its substitution pattern—3-chloro-4-ethoxyphenyl at position 2 and 4-chlorobenzyl at position 5—represents a distinct combination not yet characterized in the published literature. Researchers can use it to probe how the ethoxy (vs. methoxy or hydrogen) and chloro substituents influence activity in PI3K inhibition [1], mGluR modulation [2], or general cytotoxicity [3] assays, thereby generating the quantitative data currently missing.

Physicochemical and In Vitro ADME Profiling

With a computed XLogP3 of 4.7 and a TPSA of 47.4 Ų [4], the compound is predicted to have moderate-to-high lipophilicity and limited hydrogen-bonding capacity. These properties make it a suitable candidate for experimental determination of logD, aqueous solubility, Caco-2 permeability, and microsomal stability. Such data would enable direct comparison with analogs and provide procurement-relevant metrics for drug discovery programs prioritizing oral bioavailability.

Kinase Selectivity Panel Screening

Given that pyrazolo[1,5-a]pyrazin-4(5H)-one is recognized as a purine bioisostere suitable for ATP-competitive kinase inhibitor design , this compound can be submitted to broad kinase profiling panels. The resulting selectivity fingerprint would establish whether its specific substitution pattern confers advantages over related analogs in terms of off-target kinase inhibition, a critical factor for chemical probe development and lead optimization.

Analytical Reference Standard & Method Development

The compound's well-defined structure, confirmed by InChI Key ZKXDYFNPAFZQBI-UHFFFAOYSA-N , and its commercial availability make it suitable for use as an analytical reference standard in HPLC, LC-MS, or NMR method development. It can serve as a system suitability standard for laboratories developing analytical methods for pyrazolo[1,5-a]pyrazin-4(5H)-one-containing libraries.

Application
Selection Property
Validation Focus
SAR Probe
Distinct substitution pattern
Target engagement and cytotoxicity assays
ADME Profiling
Predicted moderate lipophilicity
Experimental logD, solubility, permeability
Kinase Panel Screening
Purine bioisostere scaffold
Off-target kinase selectivity profile
Analytical Standard
Well-defined structure
HPLC/LC-MS method suitability
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